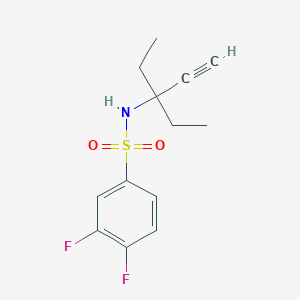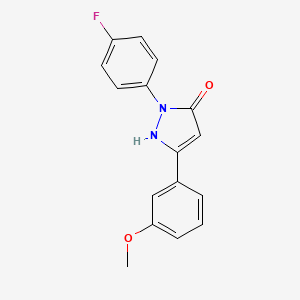![molecular formula C18H17N5OS B4789398 7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4789398.png)
7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Übersicht
Beschreibung
7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound with a unique structure that includes multiple heteroatoms and fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multiple steps, including the formation of the core tetracyclic structure followed by the introduction of the pyridinyl and other functional groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and oxidation-reduction processes under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a catalyst in various organic reactions.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene include other heterocyclic compounds with fused ring systems and multiple heteroatoms, such as:
Coumarins: Known for their biological activity and use in medicinal chemistry.
Pyrazolopyridines: Investigated for their biomedical applications and structural similarity to purine bases.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple rings and heteroatoms, potentially leading to unique chemical and biological properties not found in simpler compounds.
Eigenschaften
IUPAC Name |
7,14,14-trimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c1-10-20-17-14(12-7-18(2,3)24-9-13(12)25-17)16-21-15(22-23(10)16)11-5-4-6-19-8-11/h4-6,8H,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWMMPFZZLHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NC(=NN14)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4789328.png)
![4-tert-Butyl-N-[1-(morpholine-4-carbonyl)-2-thiophen-2-yl-vinyl]-benzamide](/img/structure/B4789331.png)
![2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-NAPHTHYL)ACETAMIDE](/img/structure/B4789337.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4789344.png)
![2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE](/img/structure/B4789364.png)

![N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~,5-DIMETHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4789381.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4789387.png)
![2-{[(4-phenyl-1H-imidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B4789392.png)
![N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4789403.png)
![3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B4789415.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4789429.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4789437.png)
